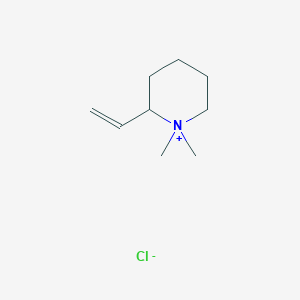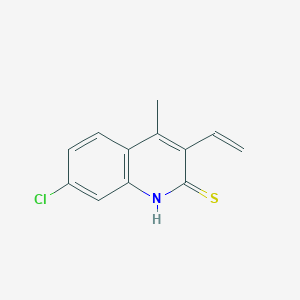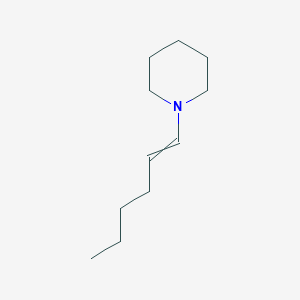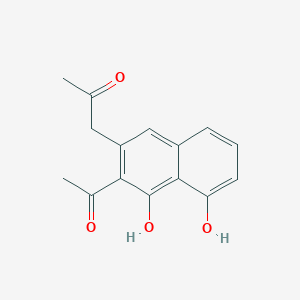
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of 4,5-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 1-(3-Acetyl-4-hydroxynaphthalen-2-yl)propan-2-one
- 1-(3-Acetyl-5-hydroxynaphthalen-2-yl)propan-2-one
- 1-(3-Acetyl-4,5-dimethoxynaphthalen-2-yl)propan-2-one
Uniqueness
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is unique due to the presence of two hydroxyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for unique interactions and applications compared to its analogs .
特性
CAS番号 |
60714-54-7 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC名 |
1-(3-acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(16)6-11-7-10-4-3-5-12(18)14(10)15(19)13(11)9(2)17/h3-5,7,18-19H,6H2,1-2H3 |
InChIキー |
SGSNFWBUTGZVOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14622427.png)
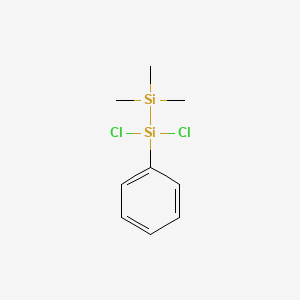
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
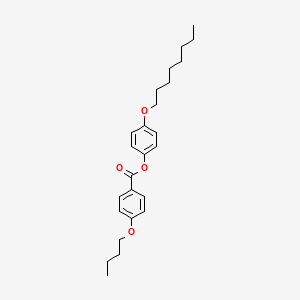
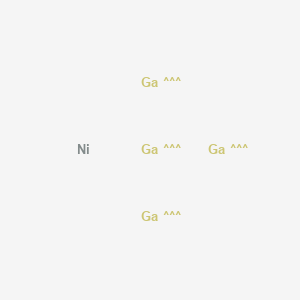
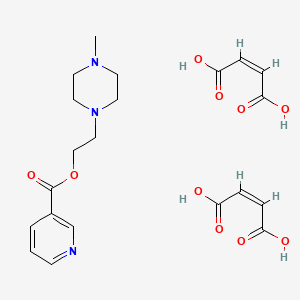
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
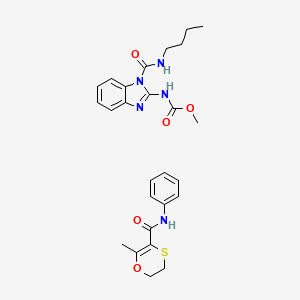
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
